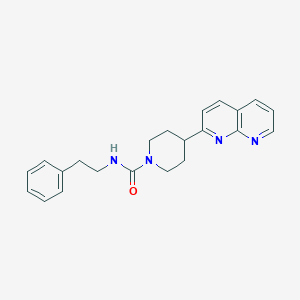
4-(1,8-naphthyridin-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,8-Naphthyridin-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a complex organic compound that features a naphthyridine ring, a phenylethyl group, and a piperidine carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-naphthyridin-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the naphthyridine intermediate.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the piperidine-naphthyridine intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride.
Introduction of the Phenylethyl Group: The phenylethyl group is attached through a coupling reaction, often using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The naphthyridine and piperidine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can facilitate substitution reactions.
Major Products
Oxidation: Products include phenylacetaldehyde or phenylacetic acid derivatives.
Reduction: Products include secondary or tertiary amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.
科学研究应用
Chemistry
In chemistry, 4-(1,8-naphthyridin-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme functions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications. Its structural features may impart unique properties to polymers, coatings, and other materials.
作用机制
The mechanism of action of 4-(1,8-naphthyridin-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Ion Channels: The compound may affect ion channel function, influencing cellular excitability and signaling.
相似化合物的比较
Similar Compounds
4-(1,8-Naphthyridin-2-yl)piperidine-1-carboxamide: Lacks the phenylethyl group, which may affect its biological activity and chemical properties.
N-(2-Phenylethyl)piperidine-1-carboxamide: Lacks the naphthyridine ring, potentially altering its interaction with molecular targets.
4-(1,8-Naphthyridin-2-yl)-N-methylpiperidine-1-carboxamide: Contains a methyl group instead of the phenylethyl group, which may influence its pharmacokinetics and dynamics.
Uniqueness
The presence of both the naphthyridine ring and the phenylethyl group in 4-(1,8-naphthyridin-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be possible with similar compounds lacking one of these features.
属性
IUPAC Name |
4-(1,8-naphthyridin-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c27-22(24-14-10-17-5-2-1-3-6-17)26-15-11-18(12-16-26)20-9-8-19-7-4-13-23-21(19)25-20/h1-9,13,18H,10-12,14-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGSURPUTFMASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-(2-methoxyethyl)-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468630.png)
![5-(9-methyl-9H-purin-6-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468633.png)
![2-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468640.png)
![2-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468651.png)
![3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B6468655.png)
![6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468663.png)
![3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1,2-oxazole](/img/structure/B6468669.png)
![4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B6468675.png)
![1-(propan-2-yl)-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole](/img/structure/B6468687.png)
![6-{5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6468689.png)
![6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6468693.png)
![N-(4-fluorophenyl)-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468700.png)
![N-[(4-methoxyphenyl)methyl]-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide](/img/structure/B6468706.png)
![9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine](/img/structure/B6468716.png)
